molecular formula C22H21Cl2N3S B2918992 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-48-4

1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2918992
CAS No.: 393825-48-4
M. Wt: 430.39
InChI Key: WVSRSJUBIQTIQR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a dichlorophenyl group, a dimethylphenyl group, and a dihydropyrrolo[1,2-a]pyrazine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions One common method starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as substituted hydrazines and α,β-unsaturated carbonyl compounds

Industrial Production Methods

For industrial-scale production, the synthesis process needs to be optimized for yield, purity, and cost-effectiveness. This often involves the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole: This compound shares the dichlorophenyl group but differs in the pyrazole core and the presence of a trifluoromethyl group.

    2,4-Dichlorophenyl)-N-(3,5-dimethylphenyl)acetamide: Similar in having the dichlorophenyl and dimethylphenyl groups but with an acetamide linkage instead of the dihydropyrrolo[1,2-a]pyrazine core.

Uniqueness

1-(2,4-Dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is unique due to its specific combination of functional groups and the dihydropyrrolo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3S/c1-14-10-15(2)12-17(11-14)25-22(28)27-9-8-26-7-3-4-20(26)21(27)18-6-5-16(23)13-19(18)24/h3-7,10-13,21H,8-9H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSRSJUBIQTIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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